Celecoxib-d4

Product Introduction

Celecoxib-d4 is a deuterated analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. Deuteration involves replacing hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This modification can alter a molecule's metabolic stability and pharmacokinetic properties without significantly changing its chemical behavior. Celecoxib-d4 is primarily utilized as an internal standard in analytical chemistry, specifically in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying Celecoxib in biological samples. [, ]

Celecoxib-d4 is a deuterated form of celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) primarily used in the treatment of pain and inflammation associated with conditions such as arthritis. The compound is classified under the category of selective cyclooxygenase-2 inhibitors, which distinguishes it from traditional NSAIDs that inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes. The introduction of deuterium in the molecular structure enhances its pharmacokinetic properties, making it valuable for research purposes, particularly in bioequivalence studies and metabolic profiling.

Celecoxib-d4 is synthesized from celecoxib through specific chemical modifications that replace certain hydrogen atoms with deuterium. This modification allows for improved tracking of the compound in biological systems using mass spectrometry techniques. Celecoxib itself is classified as an anti-inflammatory agent, specifically targeting cyclooxygenase-2 enzymes, which are involved in the inflammatory process.

The synthesis of celecoxib-d4 generally involves the following steps:

- Starting Materials: The synthesis begins with the parent compound, celecoxib, which can be derived from various starting materials including 4-hydrazinophenylsulfonamide and 4-methylacetophenone.

- Deuteration Process: Deuteration can be achieved through methods such as:

- Hydrogen-Deuterium Exchange: This involves exposing celecoxib to deuterated solvents or reagents under controlled conditions to facilitate the exchange of hydrogen atoms with deuterium.

- Specific Synthetic Routes: Advanced synthetic routes may involve using deuterated reagents during the synthesis of celecoxib to directly incorporate deuterium into the molecular structure.

- Purification: The resulting celecoxib-d4 is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for analytical applications.

Technical details regarding specific reaction conditions, temperatures, and catalysts used in the synthesis can vary based on the method employed but typically involve careful control to avoid degradation of the compound.

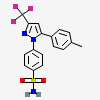

Celecoxib-d4 has a molecular formula of and a molecular weight of approximately 385.40 g/mol. The structure features:

- A pyrazole ring system.

- A benzenesulfonamide moiety.

- Trifluoromethyl and methyl groups.

The incorporation of deuterium alters the vibrational spectra of the molecule, which can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm its structure.

Celecoxib-d4 undergoes similar chemical reactions as its non-deuterated counterpart due to its structural similarity. Key reactions include:

- Cyclooxygenase Inhibition: Like celecoxib, celecoxib-d4 selectively inhibits cyclooxygenase-2, leading to reduced production of prostaglandins involved in inflammation.

- Metabolic Pathways: The presence of deuterium can influence metabolic pathways, potentially altering the rate of metabolism compared to non-deuterated forms. Studies utilizing mass spectrometry track these metabolic processes effectively.

The technical details of these reactions are crucial for understanding how modifications affect pharmacokinetics and dynamics.

The mechanism by which celecoxib-d4 exerts its effects involves selective inhibition of cyclooxygenase-2 enzymes. This inhibition leads to decreased synthesis of pro-inflammatory mediators such as prostaglandins. The specific actions include:

- Binding Affinity: Celecoxib-d4 binds to the active site of cyclooxygenase-2 with high affinity, blocking substrate access.

- Reduction in Inflammation: By inhibiting cyclooxygenase-2, celecoxib-d4 decreases inflammation and pain associated with various conditions.

Data from pharmacological studies indicate that while celecoxib-d4 retains similar efficacy as celecoxib, its altered isotopic composition may provide insights into its metabolic fate.

Celecoxib-d4 exhibits several notable physical and chemical properties:

- Appearance: Typically presented as a white crystalline powder.

- Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

- Melting Point: Similar to that of celecoxib, around 90 °C.

- Spectroscopic Data:

- Infrared (IR) spectroscopy shows characteristic peaks related to functional groups present in the molecule.

- NMR spectroscopy provides detailed insights into hydrogen environments, altered by deuteration.

These properties are essential for its characterization and application in scientific research.

Celecoxib-d4 serves several scientific purposes:

- Bioequivalence Studies: Used in clinical trials to compare pharmacokinetic profiles between generic formulations and branded versions.

- Metabolic Studies: Assists researchers in understanding metabolic pathways due to its unique isotopic labeling.

- Analytical Chemistry: Acts as an internal standard in mass spectrometry for quantifying celecoxib levels in biological samples.

The use of deuterated compounds like celecoxib-d4 enhances analytical precision and reliability in various research applications, making it a valuable tool in pharmaceutical sciences.

Celecoxib-d4 represents a strategically deuterated isotopologue of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. This engineered compound serves as an indispensable tool in modern pharmaceutical research, enabling precise quantification of celecoxib in complex biological matrices. Its development addresses critical challenges in bioanalytical method validation, drug metabolism studies, and pharmacological profiling of nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical Identity and Isotopic Labeling Principles

Celecoxib-d4 (chemical name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4; CAS No: 544686-20-6) incorporates four deuterium atoms (²H or D) at specific positions on its phenylsulfonamide ring system [4] [5]. This intentional deuteration modifies the molecular formula from C₁₇H₁₄F₃N₃O₂S (celecoxib) to C₁₇H₁₀D₄F₃N₃O₂S, resulting in a molecular weight of 385.40 g/mol compared to 381.38 g/mol for the unlabeled compound [5] [6]. The structural modifications occur at positions ortho to the sulfonamide group, where hydrogen atoms are replaced by deuterium without altering the electronic configuration or steric bulk of the molecule.

Table 1: Structural Comparison of Celecoxib and Celecoxib-d4

| Parameter | Celecoxib | Celecoxib-d4 |

|---|---|---|

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₀D₄F₃N₃O₂S |

| Molecular Weight | 381.38 g/mol | 385.40 g/mol |

| CAS Number | 169590-42-5 | 544686-20-6 |

| Isotopic Substitution | None | 4 deuterium atoms on phenyl ring |

| Chemical Structure |  | Identical core with deuterium at designated positions |

The fundamental principle underlying isotopic labeling involves exploiting the near-identical chemical behavior of hydrogen and deuterium while leveraging the significant mass difference detectable by mass spectrometry. Deuterium (²H) possesses a neutron in its nucleus, doubling the atomic mass compared to protium (¹H). This mass differential creates a detectable 4 Da shift in the mass spectrum while preserving chromatographic retention characteristics, enabling unambiguous discrimination between analyte and internal standard [5] [8].

Role as an Internal Standard in Bioanalytical Chemistry

Celecoxib-d4 fulfills a critical role as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for celecoxib quantification. Its near-identical chemical properties ensure co-elution with the analyte during chromatographic separation while the mass difference enables specific detection in selected reaction monitoring (SRM) modes [2] [10].

In validated bioanalytical methods, Celecoxib-d4 corrects for:

- Matrix effects (ion suppression/enhancement)

- Extraction efficiency variations

- Instrumental response fluctuations

- Sample preparation inconsistencies

Table 2: Performance Characteristics of LC-MS/MS Methods Using Celecoxib-d4 as Internal Standard

| Validation Parameter | Performance with Celecoxib-d4 | Significance |

|---|---|---|

| Linear Range | 5–2000 ng/mL | Clinically relevant concentrations |

| Correlation Coefficient | >0.999 | Excellent linearity |

| Lower Limit of Quantitation (LLOQ) | 5-10 ng/mL | High sensitivity |

| Precision (% CV) | ≤7.2% | Reproducible measurements |

| Accuracy (% RE) | Within ±15% | Compliant with FDA guidelines |

| Matrix Effect | IS-normalized factor: 0.99-1.03 | Minimal ion suppression |

A pivotal application was demonstrated in a bioequivalence study comparing two celecoxib 200 mg capsule formulations. Researchers employed Celecoxib-d4 as the internal standard in a validated LC-MS/MS method to achieve precise quantification of plasma celecoxib concentrations. The method exhibited exceptional linearity (r > 0.999) across the concentration range of 5-2000 ng/mL, with Celecoxib-d4 effectively compensating for sample preparation and analytical variability. This enabled accurate pharmacokinetic parameter determination, ultimately establishing bioequivalence between test and reference formulations [2] [10].

The sample preparation protocol typically involves:

- Addition of Celecoxib-d4 (e.g., 50μl of ACN/H₂O containing 0.3ng/μl) to 200μl plasma

- Protein precipitation with 500μl acetonitrile

- Centrifugation and supernatant analysis via reverse-phase chromatography

- Mass spectrometric detection using transitions optimized for mass differentiation [2]

Pharmacological Relevance of Deuterated NSAID Derivatives

Deuterated pharmaceutical compounds like Celecoxib-d4 extend beyond analytical applications into innovative drug design strategies. The carbon-deuterium bond exhibits greater stability than the carbon-hydrogen bond due to a lower zero-point vibrational energy and higher bond dissociation energy (approximately 1-2 kcal/mol stronger). This kinetic isotope effect (KIE) can significantly alter metabolic pathways when deuteration occurs at positions vulnerable to enzymatic oxidation [7].

For NSAIDs specifically:

- Metabolic Stability Enhancement: Deuterium substitution at sites of oxidative metabolism (particularly cytochrome P450-mediated reactions) can reduce first-pass metabolism and prolong half-life. Celecoxib undergoes extensive hepatic metabolism via CYP2C9-mediated methyl hydroxylation, forming hydroxycelecoxib as the primary metabolite. While Celecoxib-d4 is not specifically deuterated at this metabolic soft spot, the principle is well-established for other deuterated drugs [7] [9].

Isotope Tracing in Pharmacokinetics: Deuterated internal standards enable precise mapping of drug distribution and metabolism. For celecoxib, which displays dose-proportional pharmacokinetics under fasting conditions but altered absorption with high-fat meals (Tmax delayed by ~1h, AUC increased by 10-20%), isotopic standards provide the analytical precision required to detect these subtle changes [3] [7].

Mechanistic Probes: Deuterated analogs help distinguish between COX-dependent and COX-independent pharmacological effects. Celecoxib demonstrates COX-2-independent anticancer activities at supratherapeutic concentrations, including:• Induction of apoptosis via caspase activation• Cell cycle arrest through p21/p27 upregulation• β-catenin degradation• Angiogenesis inhibition [7]

Table 3: Pharmacological Applications of Deuterated NSAID Derivatives

| Application Domain | Utility of Deuterated Analogs | Reference Compound |

|---|---|---|

| Metabolic Pathway Elucidation | Isotopic tracing of oxidative metabolites | Celecoxib-d4 |

| Drug-Drug Interaction Studies | Precision quantification amid complex matrices | Celecoxib-d4 |

| COX-Independent Mechanism Research | Discrimination from COX-2-mediated effects | Desmethyl Celecoxib |

| Personalized Dosing Strategies | CYP2C9 polymorphism adjustment guidance | Celecoxib in poor metabolizers |

The development of deuterated drug analogs represents an emerging strategy to optimize pharmacokinetic profiles while retaining pharmacological activity. Though Celecoxib-d4 itself serves primarily as an analytical tool, its existence underscores the broader potential of strategic deuteration in pharmaceutical sciences [5] [7].

Properties

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Product FAQ

- To receive a quotation, send us an inquiry about the desired product.

- The quote will cover pack size options, pricing, and availability details.

- If applicable, estimated lead times for custom synthesis or sourcing will be provided.

- Quotations are valid for 30 days, unless specified otherwise.

- New customers generally require full prepayment.

- NET 30 payment terms can be arranged for customers with established credit.

- Contact our customer service to set up a credit account for NET 30 terms.

- We accept purchase orders (POs) from universities, research institutions, and government agencies.

- Preferred methods include bank transfers (ACH/wire) and credit cards.

- Request a proforma invoice for bank transfer details.

- For credit card payments, ask sales representatives for a secure payment link.

- Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.

- Orders are confirmed upon receiving official order requests.

- Provide full prepayment or submit purchase orders for credit account customers.

- Send purchase orders to sales@EVITACHEM.com.

- A confirmation email with estimated shipping date follows processing.

- Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.

- You can use your FedEx account; specify this on the purchase order or inform customer service.

- Customers are responsible for customs duties and taxes on international shipments.

- Reach out to our customer service representatives at sales@EVITACHEM.com.

- For ongoing order updates or questions, continue using the same email.

- Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

Hot Products

Lactoferricin B

CAS No.: 146897-68-9

Hippuryl-histidyl-leucine

CAS No.: 31373-65-6

Neopentane

CAS No.: 463-82-1

Ambrettolic acid

CAS No.:

![propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/images/structure/BT-3890169.png)